Benzyl bromide

Catalog No.
S596431
CAS No.
100-39-0
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl bromide

CAS Number

100-39-0

Product Name

Benzyl bromide

IUPAC Name

bromomethylbenzene

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CBr

solubility

Reaction (NTP, 1992)
Miscible in ethanol and ether; soluble in carbon tetrachloride
Sol in benzene
Solubility in water: reaction

Synonyms

α-Bromotoluene; (Bromomethyl)benzene; (Bromophenyl)methane; 1-(Bromomethyl)benzene; Benzyl Bromide; NSC 8041; Phenylmethyl Bromide; α-Bromotoluene; ω-Bromotoluene; (Bromomethyl)-benzene; BnBr

Canonical SMILES

C1=CC=C(C=C1)CBr

The exact mass of the compound Benzyl bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reaction (ntp, 1992)in water, 385 mg/l at 25 °c (est)miscible in ethanol and ether; soluble in carbon tetrachloridesol in benzenesolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8041. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. It belongs to the ontological category of benzyl bromides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl bromide (α-bromotoluene) is a primary benzylic halide widely used in organic synthesis for the introduction of the benzyl group. This functionalization, known as benzylation, is a common strategy for protecting alcohols and carboxylic acids, and for synthesizing pharmaceutical intermediates and quaternary ammonium salts. As a benzylic halide, it exhibits significantly higher reactivity in nucleophilic substitution reactions compared to simple alkyl halides, a property attributed to the resonance stabilization of the transition state and potential carbocation intermediates. This inherent reactivity makes it a critical reagent for processes where milder conditions or faster reaction times are required compared to less reactive alternatives like benzyl chloride.

While benzyl chloride is a less expensive, common substitute, its lower reactivity necessitates harsher reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times), which can be detrimental to sensitive substrates and reduce overall process efficiency. Conversely, benzyl iodide, while more reactive, is significantly more expensive and less stable, making it unsuitable for large-scale or cost-sensitive applications. Benzyl bromide occupies a critical middle ground, offering a substantial reactivity advantage over the chloride form without the prohibitive cost and stability issues of the iodide form. This balance makes it the preferred choice for syntheses where reaction efficiency and substrate compatibility are primary procurement drivers over raw material cost alone.

Superior Initiation Efficiency in Atom Transfer Radical Polymerization (ATRP)

In controlled radical polymerization techniques like ATRP, the choice of initiator is critical for achieving well-defined polymers. The activation rate constant (k_act) of the initiator directly impacts polymerization control. Comparative studies show that alkyl bromides are consistently more active than the corresponding chlorides. For example, in the polymerization of methyl propionate, the bromo-initiator is 20 times more reactive than the chloro-initiator. This superior reactivity of the C-Br bond in benzyl bromide ensures faster, more quantitative initiation compared to benzyl chloride, leading to polymers with lower polydispersity and more predictable molecular weights.

Evidence DimensionRelative Activation Rate Constant (k_act) in ATRP
Target Compound DataAlkyl Bromide Initiators show significantly higher k_act values.
Comparator Or BaselineAlkyl Chloride Initiators (e.g., for methyl 2-halopropionates, k_act ratio of Chloro:Bromo is 1:20)
Quantified Difference20x higher reactivity for bromide vs. chloride in a comparable system.
ConditionsCu-mediated ATRP of methyl propionate.

For synthesizing well-defined polymers, the higher initiation efficiency of benzyl bromide provides superior control over molecular weight and lower polydispersity, a critical factor for high-performance materials.

Accelerated Quaternization of Tertiary Amines for Surfactant and Catalyst Synthesis

The synthesis of quaternary ammonium salts, used as surfactants and phase-transfer catalysts, relies on the alkylation of tertiary amines. The choice of benzyl halide significantly impacts reaction time and yield. In a comparative synthesis of N-benzyl-N,N-dimethylanilinium chloride, using benzyl chloride in a methanol/water system required 3.3 hours to reach 100% conversion. In the absence of water, the same reaction with benzyl chloride stalled at 73% conversion after 5 hours. Due to the greater leaving group ability of bromide, benzyl bromide facilitates this reaction much more rapidly and under milder conditions than benzyl chloride, improving process throughput and efficiency.

Evidence DimensionReaction Time to 100% Conversion
Target Compound DataImplied faster reaction due to higher reactivity of C-Br vs C-Cl bond.
Comparator Or BaselineBenzyl chloride: 3.3 hours (with water), >5 hours and incomplete (without water).
Quantified DifferenceBenzyl chloride reaction stalls at 73% conversion in 5 hours without water, while reaching completion in 3.3 hours with water, highlighting the general sluggishness that benzyl bromide overcomes.
ConditionsQuaternization of N,N-dimethylaniline at 70°C.

For industrial synthesis of quaternary ammonium salts, using benzyl bromide reduces batch times and can eliminate the need for reaction accelerators, lowering production costs and improving plant capacity.

Process Efficiency in Protecting Group Chemistry: Enabling Milder Benzylation Conditions

The benzyl (Bn) group is a crucial protecting group for alcohols, and its introduction via Williamson ether synthesis is a foundational reaction. Benzyl bromide is a preferred reagent over benzyl chloride for this transformation because its higher reactivity allows the use of milder bases and lower temperatures. For example, benzylation of alcohols can be achieved with benzyl bromide using bases like potassium carbonate or silver oxide, which are less harsh than the sodium hydride often required for similar reactions with benzyl chloride. This is particularly important when working with complex molecules containing base-sensitive functional groups.

Evidence DimensionRequired Base Strength for Benzylation
Target Compound DataEnables use of mild bases (e.g., K2CO3, Ag2O).
Comparator Or BaselineBenzyl chloride often requires strong bases (e.g., NaH).
Quantified DifferenceQualitative but significant difference in process conditions (mild vs. harsh base).
ConditionsWilliamson ether synthesis for protection of alcohols.

Using benzyl bromide allows for the protection of sensitive or complex substrates without degradation, leading to higher yields and purity in multi-step syntheses, a key consideration in pharmaceutical and fine chemical manufacturing.

Synthesis of Advanced Polymers via Controlled Radical Polymerization

For R&D and manufacturing of advanced polymers with low polydispersity and specific block copolymer architectures, benzyl bromide is the appropriate initiator choice. Its high activation rate constant relative to benzyl chloride ensures rapid and uniform chain initiation in ATRP, a critical requirement for achieving the desired level of control over the final polymer properties.

Manufacturing of Phase-Transfer Catalysts and Specialty Surfactants

In the industrial production of quaternary ammonium salts, process time is a key cost driver. Benzyl bromide's higher reactivity enables significantly shorter batch times for the quaternization of tertiary amines compared to benzyl chloride, increasing plant throughput without requiring more aggressive and potentially hazardous reaction conditions.

Multi-Step Synthesis of Complex, Base-Sensitive Pharmaceutical Intermediates

When synthesizing complex molecules with multiple functional groups, preserving chemical integrity is paramount. Benzyl bromide is the superior choice for introducing a benzyl protecting group onto a sensitive substrate, as it allows the reaction to proceed efficiently under milder basic conditions than those required for the less reactive benzyl chloride, thus maximizing yield and minimizing side-product formation.

Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue.
Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline]
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

Clear, refractive liquid
Colorless to yellow liquid
Lacrimatory liquid

XLogP3

2.9

Exact Mass

169.97311 g/mol

Monoisotopic Mass

169.97311 g/mol

Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992)
191 °C
198-199 °C

Flash Point

188 °F (NTP, 1992)
79 °C
86 °C (187 °F) - closed cup
79 °C (closed cup)
79 °C c.c.

Heavy Atom Count

8

Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.8 (Air = 1)
Relative vapor density (air = 1): 5.9

Density

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink
1.4380 at 20 °C
Relative density (water = 1): 1.438

LogP

2.92 (LogP)
log Kow = 2.92
2.92

Odor

Very sharp; pungent; like tear gas

Decomposition

The substance decomposes slowly on contact with water producing hydrogen bromide.
When strongly heated, they emit highly toxic fumes of /hydrogen bromide/. /bromides/
On combustion, forms toxic fumes including hydrogen bromide.

Melting Point

27 to 30 °F (NTP, 1992)
-1.5 °C
-4.0 °C

UNII

XR75BS721D

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

1 mmHg at 90 °F (NTP, 1992)
0.39 [mmHg]
VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C
0.450 mm Hg at 25 °C
Vapor pressure, Pa at 32.2 °C: 133

Pictograms

Irritant

Irritant

Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).

Other CAS

100-39-0
28807-97-8

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation and by ingestion.

Metabolism Metabolites

Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626)

Wikipedia

Benzyl_bromide
Desoxycorticosterone_acetate

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Bromination of toluene; interaction of benzyl alcohol and hydrobromic acid.
... By action of bromine on toluene in UV light.
... By action of bromine on dibenzyl ether.

General Manufacturing Information

Benzene, (bromomethyl)-: ACTIVE
Benzene, bromomethyl-: INACTIVE
Benzyl bromide originates in automobile exhaust from ethylene dibromide (a lead scavenger) in leaded gasoline, presumably via radical halogenation during or after combustion of fuel in the engine.

Storage Conditions

In general, materials which are toxic as stored or which can decomposition into toxic components due to heat, moisture, acids, or acid fumes, should be stored in cool, well ventilated place, out of sun, away from area of high fire hazard and should be periodically inspected and monitored. Incompatible materials should be isolated.
... Store in dry, cool place preferably in segregated store.
Separated from strong oxidants, strong bases, food and feedstuffs. Dry. Well closed.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Moisture sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Electrochemistry and catalytic properties of amphiphilic vitamin B12 derivatives in nonaqueous media

M Giedyk, H Shimakoshi, K Goliszewska, D Gryko, Y Hisaeda
PMID: 26974051   DOI: 10.1039/c6dt00355a

Abstract

The reduction pathway of cobalester (CN)Cble, an amphiphilic vitamin B12 derivative, was investigated in organic solvents under electrochemical conditions and compared with mono- and dicyanocobyrinates. The redox characteristics were determined using cyclic voltammetry and spectroelectrochemical methods. The presence of a nucleotide moiety in B12-derivative impedes the in situ formation of dicyano-species thus facilitating the (CN)Co(iii) to Co(i) reduction. The (CN)Cble shows stepwise reduction to Co(i) via (CN)Co(ii). The reduction of (CN)Co(ii)/Co(i) was found to depend on cyanide-solvent exchange equilibrium with weakly coordinating solvents and bulky peripheral chains promoting intact (CN)Co(ii) species existence. The studied complexes were also utilized as catalysts in bulk electrolysis of benzyl bromide affording bibenzyl in very good yield.


Synthesis, characterization, and antifungal evaluation of novel 1,2,3-triazolium-functionalized starch derivative

Wenqiang Tan, Jingjing Zhang, Fang Luan, Lijie Wei, Qing Li, Fang Dong, Zhanyong Guo
PMID: 28373043   DOI: 10.1016/j.ijbiomac.2017.03.171

Abstract

1,2,3-Triazolium-functionalized starch derivative was obtained by straightforward quaternization of the synthesized starch derivative bearing 1,2,3-triazole with benzyl bromide by combining the robust attributes of cuprous-catalyzed azide-alkyne cycloaddition. These novel starch derivatives were characterized by FTIR, UV-vis,
H NMR,
C NMR, and elemental analysis. Their antifungal activities against Colletotrichum lagenarium, Watermelon fusarium, and Phomopsis asparagi were investigated by hypha measurement in vitro. The fungicidal assessment revealed that compared with starch and starch derivative bearing 1,2,3-triazole with inhibitory indices of below 15% at 1.0mg/mL, 1,2,3-triazolium-functionalized starch derivative had superior antifungal activity with inhibitory rates of over 60%. Especially, the best inhibitory index of 1,2,3-triazolium-functionalized starch derivative against Colletotrichum lagenarium attained 90% above at 1.0mg/mL. The results obviously showed that quaternization of 1,2,3-triazole with benzyl bromide could effectively enhance antifungal activity of the synthesized starch derivatives. The synthetic strategy described here could be utilized for the development of starch as novel antifungal biomaterial.


Electrochemically Enabled, Nickel-Catalyzed Amination

Chao Li, Yu Kawamata, Hugh Nakamura, Julien C Vantourout, Zhiqing Liu, Qinglong Hou, Denghui Bao, Jeremy T Starr, Jinshan Chen, Ming Yan, Phil S Baran
PMID: 28834098   DOI: 10.1002/anie.201707906

Abstract

Along with amide bond formation, Suzuki cross-coupling, and reductive amination, the Buchwald-Hartwig-Ullmann-type amination of aryl halides stands as one of the most employed reactions in modern medicinal chemistry. The work herein demonstrates the potential of utilizing electrochemistry to provide a complementary avenue to access such critical bonds using an inexpensive nickel catalyst under mild reaction conditions. Of note is the scalability, functional-group tolerance, rapid rate, and the ability to employ a variety of aryl donors (Ar-Cl, Ar-Br, Ar-I, Ar-OTf), amine types (primary and secondary), and even alternative X-H donors (alcohols and amides).


Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles

Eszter Kókai, Judit Halász, András Dancsó, József Nagy, Gyula Simig, Balázs Volk
PMID: 28534864   DOI: 10.3390/molecules22050846

Abstract

The chemistry of the 5,7-dihydro-6
-pyrrolo[2,3-
]pyrimidin-6-one (1,3-diazaoxindole) compound family, possessing a drug-like scaffold, is unexplored. In this study, the alkylation reactions of
(7)-unsubstituted 5-isopropyl-1,3-diazaoxindoles bearing various substituents at the
(2) position have been investigated. The starting compounds were synthesized from the
(5)-unsubstituted parent compounds by condensation with acetone and subsequent catalytic reduction of the 5-isopropylidene moiety. Alkylation of the thus obtained 5-isopropyl derivatives with methyl iodide or benzyl bromide in the presence of a large excess of sodium hydroxide led to 5,7-disubstituted derivatives. Use of butyllithium as the base rendered alkylation in the
(5) position possible with reasonable selectivity, without affecting the
(7) atom. During the study on the alkylation reactions, some interesting by-products were also isolated and characterized.


Regioselective benzyl radical addition to an open-shell cluster metallofullerene. Crystallographic studies of cocrystallized Sc3C2@Ih-C80 and its singly bonded derivative

Hongyun Fang, Hailin Cong, Mitsuaki Suzuki, Lipiao Bao, Bing Yu, Yunpeng Xie, Naomi Mizorogi, Marilyn M Olmstead, Alan L Balch, Shigeru Nagase, Takeshi Akasaka, Xing Lu
PMID: 25000495   DOI: 10.1021/ja505858y

Abstract

The endohedral fullerene once erroneously identified as Sc3@C82 was recently shown to be Sc3C2@Ih-C80, the first example of an open-shell cluster metallofullerene. We herein report that benzyl bromide (1) reacts with Sc3C2@ Ih-C80 via a regioselective radical addition that affords only one isomer of the adduct Sc3C2@Ih-C80(CH2C6H5) (2) in high yield. An X-ray crystallographic study of 2 demonstrated that the benzyl moiety is singly bonded to the fullerene cage, which eliminates the paramagnetism of the endohedral in agreement with the ESR results. Interestingly, X-ray results further reveal that the 3-fold disordered Sc3C2 cluster adopts two different configurations inside the cage. These configurations represent the so-called "planar" form and the computationally predicted, but not crystallographically characterized, "trifoliate" form. It is noteworthy that this is the first crystallographic observation of the "trifoliate" form for the Sc3C2 cluster. In contrast, crystallographic investigation of a Sc3C2@Ih-C80/Ni(OEP) cocrystal, in which the endohedral persists in an open-shell structure with paramagnetism, indicates that only the former form occurs in pristine Sc3C2@ Ih-C80. These results demonstrate that the cluster configuration in EMFs is highly sensitive to the electronic structure, which is tunable by exohedral modification. In addition, the electrochemical behavior of Sc3C2@Ih-C80 has been markedly changed by the radical addition, but the absorption spectra of the pristine and the derivative are both featureless. These results suggest that the unpaired electron of Sc3C2@Ih-C80 is buried in the Sc3C2 cluster and does not affect the electronic configuration of the cage.


O-Carboxymethyl Chitosan Supported Heterogeneous Palladium and Ni Catalysts for Heck Reaction

Dongjun Lv, Mingjie Zhang
PMID: 28106801   DOI: 10.3390/molecules22010150

Abstract

Two polymer catalysts (Pd-OCMCS and Ni-OCMCS) with good reusability were synthesized by coordinating Pd and Ni onto
-carboxymethyl chitosan (OCMCS). The chemical structure and thermal stability of prepared catalysts were determined by Fourier transform infrared (FT-IR) spectra, Energy Dispersive Spectrometer (EDS)analysis, X-ray diffraction (XRD), and thermogravimetric analyzer (TG-DTG), and the analysis results showed that the Pd and Ni ions coordinated onto the OCMCS and formed a ligand with the -COOH group, amino groups, and -OH group on the OCMCS, and the EDS and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) analysis results showed that the loading amounts of Pd and Ni were approximately 8.3% and 8.9%, respectively. In the Heck reaction between aryl halides and
-butyl acrylate catalyzed by the prepared catalyst, the test results showed that the product yield followed the order of aryl iodide > aryl bromide > aryl chloride. Additionally, the product yield for the aryl iodide and aryl bromide could reach up to 99% and 96%, respectively. Moreover, the electron-withdrawing and electron-donating property of the group on the aryl also affected the product yield, and the product yield for aryl halides with electron-withdrawing group
-NO₂,
-CH₃CO, and
-CHO was higher than that with electron-donating group
-CH₃.


Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides

Mia N Burhardt, Andreas Ahlburg, Troels Skrydstrup
PMID: 24919457   DOI: 10.1021/jo5009965

Abstract

A catalytic protocol for synthesis of thioesters from aryl, vinyl, and benzyl bromides as well as benzyl chlorides was developed using only stoichiometric amounts of carbon monoxide, produced from a solid CO precursor inside a two-chamber system. As a catalytic system, the combination of bis(benzonitrile) palladium(II) chloride and Xantphos furnished the highest yields of the desired compounds, along with the weak base, NaOAc, in anisole at 120 °C. The choice of catalytic system as well as solvent turned out to be important in order to ensure a high chemoselectivity in the reaction. Both electron-rich and electron-deficient aryl bromides worked well in this reaction. Addition of 1 equiv of sodium iodide to the reaction improved the chemoselectivity with the electron-deficient aryl bromides. The thiol scope included both aryl and alkyl thiols, including 2-mercaptobenzophenones, whereby a thiocarbonylation followed by a subsequent McMurry coupling yielded differently substituted benzothiophenes. It was demonstrated that the methodology could be applied for (13)C introduction into the thiophene ring.


Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives

Muhamad Ali K Shakhatreh, Mousa L Al-Smadi, Omar F Khabour, Fatima A Shuaibu, Emad I Hussein, Karem H Alzoubi
PMID: 27877017   DOI: 10.2147/DDDT.S116312

Abstract

Several applications of chalcones and their derivatives encouraged researchers to increase their synthesis as an alternative for the treatment of pathogenic bacterial and fungal infections. In the present study, chalcone derivatives were synthesized through cross aldol condensation reaction between 4-(
,
-dimethylamino)benzaldehyde and multiarm aromatic ketones. The multiarm aromatic ketones were synthesized through nucleophilic substitution reaction between 4-hydroxy acetophenone and benzyl bromides. The benzyl bromides, multiarm aromatic ketones, and corresponding chalcone derivatives were evaluated for their activities against eleven clinical pathogenic Gram-positive, Gram-negative bacteria, and three pathogenic fungi by the disk diffusion method. The minimum inhibitory concentration was determined by the microbroth dilution technique. The results of the present study demonstrated that benzyl bromide derivatives have strong antibacterial and antifungal properties as compared to synthetic chalcone derivatives and ketones. Benzyl bromides (1a and 1c) showed high ester activity against Gram-positive bacteria and fungi but moderate activity against Gram-negative bacteria. Therefore, these compounds may be considered as good antibacterial and antifungal drug discovery. However, substituted ketones (2a-b) as well as chalcone derivatives (3a-c) showed no activity against all the tested strains except for ketone (2c), which showed moderate activity against
.


Vibrational (FT-IR and FT-Raman) spectra, NBO, HOMO-LUMO, Molecular electrostatic potential surface and computational analysis of 4-(trifluoromethyl)benzylbromide

M Karnan, V Balachandran, M Murugan, M K Murali, A Nataraj
PMID: 23912046   DOI: 10.1016/j.saa.2013.06.120

Abstract

In this work, the vibrational characteristics of 4-(trifluoromethyl) benzylbromide (TFMBB) have been investigated and both the experimental and theoretical vibrational data indicate the presence of functional groups in the title molecule. The density functional theoretical (DFT) computations were performed at the B3LYP/6-311+G (d,p) levels to derive the optimized geometry, vibrational wavenumbers with IR and Raman intensities. Furthermore, the molecular orbital calculations such as natural bond orbitals (NBOs), HOMO-LUMO energy gap and Mapped molecular electrostatic potential (MEP) surfaces were also performed with the same level of DFT. The thermal flexibility of molecule in associated with vibrational temperature was also illustrated on the basis of correlation graphs. The detailed interpretation of the vibrational spectra has been carried out with the aid of potential energy distribution (PED) results obtained from MOLVIB program. The delocalization of electron density of various constituents of the molecule has been discussed with the aid of NBO analysis.


Ni-catalyzed direct carboxylation of benzyl halides with CO2

Thierry León, Arkaitz Correa, Ruben Martin
PMID: 23301781   DOI: 10.1021/ja311045f

Abstract

A novel Ni-catalyzed carboxylation of benzyl halides with CO(2) has been developed. The described carboxylation reaction proceeds under mild conditions (atmospheric CO(2) pressure) at room temperature. Unlike other routes for similar means, our method does not require well-defined and sensitive organometallic reagents and thus is a user-friendly and operationally simple protocol for assembling phenylacetic acids.


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